{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry nomenclature for this compound has been established through multiple authoritative chemical databases and reflects the systematic naming conventions for complex aromatic amine structures. According to PubChem and other chemical databases, the compound is officially designated as "this compound". However, alternative International Union of Pure and Applied Chemistry names have been documented, including "(4-((2-fluorobenzyl)oxy)phenyl)methanamine hydrochloride" and "[4-[(2-fluorophenyl)methoxy]phenyl]methanamine hydrochloride".
The structural validation of this compound is supported by comprehensive spectroscopic and analytical data available through multiple chemical suppliers and databases. The compound's structure consists of a phenylmethanamine core with a 4-position substitution featuring an ether linkage to a 2-fluorophenyl group. This structural arrangement creates a bifunctional molecule containing both aromatic ether and primary amine functionalities, which contributes to its chemical versatility and research applications.
The molecular architecture can be precisely described through its Simplified Molecular Input Line Entry System representation: "NCc1ccc(cc1)OCc1ccccc1F.Cl", which provides a linear notation of the compound's connectivity. Additionally, the International Chemical Identifier code "InChI=1S/C14H14FNO.ClH/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;/h1-8H,9-10,16H2;1H" offers a standardized representation that enables unambiguous identification across different chemical databases and research platforms.
Molecular Formula and Weight Analysis
The molecular formula of this compound has been consistently reported as Carbon14 Hydrogen15 Chlorine Fluorine Nitrogen Oxygen across multiple authoritative sources. This formula represents the complete salt form of the compound, incorporating both the organic base component and the hydrochloride counterion. The base compound without the hydrochloride salt would have the molecular formula Carbon14 Hydrogen14 Fluorine Nitrogen Oxygen, with a molecular weight of 231.27 grams per mole.
The molecular weight analysis reveals slight variations in reported values across different chemical suppliers and databases, primarily due to rounding conventions and analytical precision. The most commonly reported molecular weights include 267.72 grams per mole, 267.73 grams per mole, and 267.7264 grams per mole. These minor variations are within acceptable analytical tolerances and do not represent significant discrepancies in the compound's fundamental properties.
The elemental composition analysis indicates that the compound contains 62.80% carbon, 5.65% hydrogen, 13.25% chlorine, 7.09% fluorine, 5.23% nitrogen, and 5.98% oxygen by mass. This composition reflects the predominantly aromatic nature of the molecule while highlighting the presence of heteroatoms that contribute to its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;/h1-8H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAPZBMHGKMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorinated Aromatic Intermediate Preparation
One common precursor is 4-fluoro-2-methoxy-5-nitroaniline or related derivatives, which are synthesized through nitration and fluorination reactions under controlled conditions. For example, nitration of 4-fluoro-2-methoxyaniline derivatives in the presence of catalysts such as toluene-4-sulfonic acid in pentan-1-ol at elevated temperatures (115°C for 5 hours) yields nitro-substituted intermediates with yields around 50-70%.
Methoxy Linkage Formation
The methoxy linkage between the 2-fluorophenyl and phenyl rings is often introduced via palladium-catalyzed coupling reactions. For instance, a reaction involving (2-chloro-5-fluoropyrimidin-4-yl)amino phenyl dimethylphosphine oxide and 4-fluoro-2-methoxy-5-nitroaniline in the presence of potassium carbonate, Pd2(dba)3, and Xphos ligand in sec-butanol at 100°C for 2 hours yields the coupled product in up to 85% yield.
Amination and Salt Formation
The final amination step to form the methanamine group involves reduction or substitution reactions, followed by conversion to the hydrochloride salt. Hydrochloride formation is typically achieved by treating the free amine with hydrochloric acid under controlled conditions to yield a stable crystalline salt suitable for pharmaceutical applications.
Detailed Preparation Methods and Conditions
The following table summarizes representative preparation steps, reaction conditions, and yields for intermediates and the target compound:
Research Findings and Analytical Data
Purity and Characterization : Products are typically purified by flash chromatography or recrystallization. Purity levels above 95% are achieved, confirmed by LC-MS, NMR, and HRMS techniques.
Reaction Optimization : Use of palladium catalysts with specific ligands (e.g., Xphos) and bases (K2CO3) significantly improves coupling efficiency and yield. Temperature control and inert atmosphere are crucial to minimize side reactions.
Yield Enhancement : Stepwise optimization of reaction times, solvent choice, and reagent stoichiometry leads to improved overall yields, often exceeding 80% for key intermediates.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value | Comments |
|---|---|---|
| Reaction Temperature | 80-115°C | Depends on step; higher for nitration, moderate for coupling |
| Reaction Time | 2-5 hours | Varies by reaction type |
| Solvents | Pentan-1-ol, sec-butanol, DMF | Selected for solubility and reaction compatibility |
| Catalysts | Pd2(dba)3, Xphos, acid catalysts | Essential for coupling and nitration |
| Purification | Flash chromatography, recrystallization | Ensures high purity product |
| Yield Range | 50-85% per step | Cumulative yield depends on multi-step efficiency |
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of substituted phenylmethanamine hydrochlorides. Key structural analogs include:
| Compound Name | Molecular Formula | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| 1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride | C₁₄H₁₆ClNO₂ | 2-Methoxyphenoxy | Methoxy instead of fluorophenyl methoxy; altered electronic properties | |
| (4-Phenoxyphenyl)methylamine hydrochloride | C₁₃H₁₄ClNO | Phenoxy | Lacks fluorine; reduced electronegativity and lipophilicity | |
| (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride | C₁₄H₁₅ClNO | 4-Methoxyphenyl and phenyl | Biphenyl structure with methoxy; distinct steric profile | |
| 4-(Difluoromethoxy)phenylmethanamine hydrochloride | C₁₄H₁₄ClF₂NO | Difluoromethoxy | Enhanced electron-withdrawing effects vs. mono-fluoro | |
| (4-Fluoro-2-methoxyphenyl)methanamine | C₈H₉FNO | Fluoro and methoxy on same ring | Ortho-substitution alters binding affinity |
Substituent Impact :
Pharmacological and Physicochemical Properties
Physicochemical Data:
| Property | {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine HCl | (4-Methoxyphenyl)(phenyl)methanamine HCl | 4-(Difluoromethoxy)phenylmethanamine HCl |
|---|---|---|---|
| Molecular Weight | 265.72 g/mol (estimated) | 249.74 g/mol | 285.72 g/mol |
| Solubility | Not reported | Chloroform, Methanol, DMSO | Not reported |
| Purity | Discontinued (High purity in prior batches) | 99% (Industrial grade) | High-purity (Research use) |
Pharmacological Notes:
- The target compound’s fluorophenyl group may enhance selectivity for serotonin or adrenergic receptors compared to non-fluorinated analogs, as seen in biased agonism studies of phenylalkylamines .
- Toxicity data is scarce, a common limitation for many analogues (e.g., Thiophene Fentanyl in warns of unstudied toxicology) .
Biological Activity
Overview
{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride, with the molecular formula C14H14FNO·HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorophenyl group is crucial for its interactions with various biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The fluorophenyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding, which are essential for modulating enzyme activities and receptor functions. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing similar structural motifs show significant antibacterial and antifungal properties. For instance, compounds with fluorinated phenyl groups have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate to strong efficacy .
- Neuropharmacological Effects : The compound's structure suggests potential neuroactive properties. Analogous compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Such activities could position this compound as a candidate for further investigation in treating conditions like Alzheimer's disease .
Case Studies
- Antibacterial Efficacy : A study evaluating similar fluorophenyl compounds found that modifications to the phenyl ring significantly affected their antibacterial potency. For example, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 4.69 to 22.9 µM .
- Neuroprotective Potential : In a comparative analysis of various substituted phenyl compounds, those containing methoxy and fluorine substitutions exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE). This suggests that this compound could influence cholinergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride, and how are intermediates purified?
- Methodology :
- Step 1 : Start with 2-fluorobenzyl alcohol and 4-hydroxybenzaldehyde. React under basic conditions (e.g., K₂CO₃) to form the ether intermediate via nucleophilic substitution .
- Step 2 : Reduce the aldehyde group to a primary amine using NaBH₄ or LiAlH₄ in anhydrous THF .
- Step 3 : Form the hydrochloride salt by treating the free amine with HCl gas or concentrated HCl in a non-aqueous solvent .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to isolate intermediates and final product .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key peaks should be analyzed?
- Analytical Workflow :
- ¹H/¹³C NMR : Prioritize signals for the fluorine-substituted aromatic ring (δ 6.8–7.5 ppm, split patterns due to F coupling) and the methanamine group (δ 3.2–3.8 ppm) .
- IR Spectroscopy : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C-O-C ether linkage (1250–1050 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and mobile phase of acetonitrile/0.1% TFA .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Approach :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]serotonin or [³H]dopamine) to test affinity for neurotransmitter receptors .
- Enzyme Inhibition Studies : Measure IC₅₀ values against monoamine oxidases (MAOs) or kinases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis while minimizing impurities?
- Optimization Strategies :
- Continuous Flow Reactors : Improve yield (e.g., 85%→92%) and reduce side products by controlling residence time and temperature gradients .
- Catalytic Systems : Replace stoichiometric reducing agents (e.g., NaBH₄) with catalytic hydrogenation (Pd/C, H₂ gas) for greener synthesis .
- Data-Driven Analysis : Monitor reaction progress via inline FTIR or Raman spectroscopy to adjust parameters in real time .
Q. How do structural variations (e.g., fluorine position, methoxy groups) impact biological activity?
- Comparative Analysis :
- Fluorine Substitution : 2-Fluorophenyl analogs show higher receptor binding affinity (Kᵢ = 12 nM for 5-HT₂A) compared to 3- or 4-fluoro isomers due to enhanced lipophilicity and steric effects .
- Methoxy vs. Ethoxy : Ethoxy derivatives exhibit longer metabolic half-lives (t₁/₂ = 4.2 h vs. 2.8 h) but reduced aqueous solubility .
- Table : Key Pharmacokinetic Parameters
| Substituent | logP | t₁/₂ (h) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Fluoro | 2.1 | 2.8 | 1.2 |
| 3-Fluoro | 2.0 | 3.1 | 0.9 |
| 4-Ethoxy | 2.5 | 4.2 | 0.5 |
Q. How can contradictory data in receptor binding assays be resolved?
- Troubleshooting Framework :
- Assay Conditions : Validate buffer pH (7.4 vs. 6.8) and ionic strength, which alter protonation states of amine groups .
- Membrane Preparations : Compare results from transfected HEK cells vs. native tissue homogenates to isolate receptor subtype specificity .
- Control Compounds : Include reference standards (e.g., ketanserin for 5-HT₂A) to normalize inter-study variability .
Q. What computational strategies predict metabolite formation and toxicity risks?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to forecast cytochrome P450-mediated oxidation (e.g., CYP2D6 demethylation) .
- Molecular Dynamics : Simulate binding modes to assess off-target interactions (e.g., hERG channel blockade) .
Methodological Resources
- Synthesis Protocols : (PubChem), (flow reactor optimization).
- Biological Assays : (receptor binding), (metabolic stability).
- Structural Analysis : (NMR/IR), (HPLC).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
